N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a unique combination of furan, thiophene, and cyclopropane moieties
Mechanism of Action
Target of action
The compound contains a furan and a thiophene ring. Furan and thiophene derivatives are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science, and molecules with these ring systems exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Furan and thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and functional groups .
Result of action
Furan and thiophene derivatives have been reported to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The furan and thiophene rings, as well as the sulfonamide group, could potentially interact with these environmental factors, influencing the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates. These intermediates are then coupled using a cyclopropanesulfonamide moiety under specific reaction conditions.
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Step 1: Synthesis of Furan-2-carbonyl Intermediate
Reagents: Furan, acyl chloride
Conditions: Catalytic amounts of a Lewis acid, such as aluminum chloride, at low temperatures.
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Step 2: Synthesis of Thiophen-2-yl Intermediate
Reagents: Thiophene, acyl chloride
Conditions: Similar to the furan intermediate synthesis, using a Lewis acid catalyst.
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Step 3: Coupling Reaction
Reagents: Furan-2-carbonyl intermediate, thiophen-2-yl intermediate, cyclopropanesulfonamide
Conditions: Base such as triethylamine, solvent like dichloromethane, room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, mild heating.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Alcohol derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide vs. N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide: The cyclopropane ring in the former provides unique steric and electronic properties compared to the benzene ring in the latter.
This compound vs. N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide: The cyclopropane ring offers more rigidity and distinct reactivity compared to the ethane moiety.
Uniqueness
The presence of the cyclopropane ring in this compound imparts unique steric and electronic characteristics, making it a valuable compound for various applications. Its combination of furan and thiophene rings also contributes to its distinct chemical behavior and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKXKTUSRTEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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